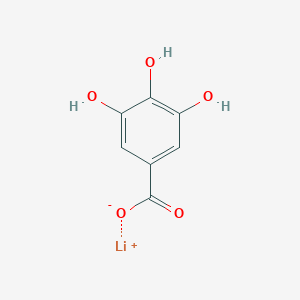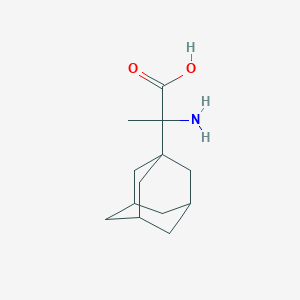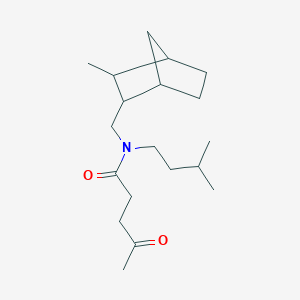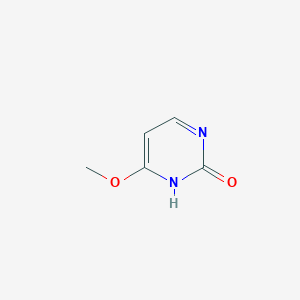
镓酸锂
描述
Lithium Gallate (LiGaO2) is a material that crystallizes in the orthorhombic Pna2_1 space group . It is a wide-band-gap semiconductor with an optical gap greater than 5.3 eV . When alloyed with ZnO, this material offers broad functionality for optical devices that generate, detect, and process light across much of the ultraviolet spectral region .
Synthesis Analysis
Lithium Gallate can be synthesized by solid-state reaction . A study reports on the synthesis and characterization of a series of lithium gallate (LiGa5O8) phosphors doped with varying concentrations of Eu3+ ions . X-ray powder diffraction analysis confirmed the synthesis of the cubic phase of LiGa5O8 .Molecular Structure Analysis
LiGaO2 is Enargite-like structured and crystallizes in the orthorhombic Pna2_1 space group . The structure is three-dimensional. Li1+ is bonded to four O2- atoms to form LiO4 tetrahedra that share corners with four equivalent LiO4 tetrahedra and corners with eight equivalent GaO4 tetrahedra .科学研究应用
1. Growth of GaN on Lithium Gallate Substrates Lithium Gallate has been used as a substrate for the growth of Gallium Nitride (GaN). This is due to its excellent etch selectivity, making it an ideal template for developing a thin film/compliant GaN substrate . The atomic surface morphology can be improved using pregrowth pretreatments . This application is significant in the development of (InAl)GaN alloys on thin GaN films, implementing a “compliant” substrate for the nitride alloy system .
2. Development of Thin Film/Compliant GaN Substrate The GaN on Lithium Gallate (LGO) system is an excellent template for developing a thin film/compliant GaN substrate . This is due to the fact that an entire substrate can be chemically removed in less than 5 minutes, and since GaN is impervious to chemical etching . This approach provides flexibility of bonding to low cost Si, metal or standard ceramic IC packages .
Improvement of Out-of-Plane Crystalline Quality
Lithium Gallate has been used to improve the out-of-plane crystalline quality of GaN/LGO material . This has resulted in two orders of magnitude improvement in residual doping concentration and factors of 4 improvement in electron mobility .
Nonlinear Crystals for Mid-IR
Lithium Thiogallate (LiGaS2), a compound related to Lithium Gallate, is one of the most common nonlinear crystals for mid-IR due to its extreme beam strength and wide transparency range . Large crystals of high optical quality are grown .
Optical Applications
Lithium Thiogallate (LiGaS2) has important thermophysical properties for optical applications . It has the highest thermal conductivity (about 10.05 W (m 1 K 1)) and band gap value (3.93 eV at 300 K) in the LiBC2 family . It has been used to create narrow-band optical filters, smoothly tunable with temperature changes .
Photoluminescence
Lithium Thiogallate (LiGaS2) exhibits intense blue photoluminescence of anionic vacancies VS at room temperature after annealing in vacuum . This property opens up prospects for the creation of new optical devices based on LiGaS2 .
安全和危害
未来方向
Lithium-ion battery cell formation is one of the most critical process steps in lithium-ion battery (LIB) cell production . It affects the key battery performance metrics, e.g. rate capability, lifetime and safety, is time-consuming and contributes significantly to energy consumption during cell production and overall cell cost . As LIBs usually exceed the electrochemical stability window of the electrolyte, formation is required to activate and stabilize the electrochemical reactions .
作用机制
Target of Action
Lithium Gallate, also known as lithium;3,4,5-trihydroxybenzoate, primarily targets neurotransmitters and second messenger systems in the brain . It interacts with dopamine and glutamate pathways, which play crucial roles in the pathogenesis of bipolar affective disorder . Lithium Gallate also affects GABA pathways, an inhibitory transmitter that modulates glutamate and dopamine .
Mode of Action
Lithium Gallate exerts its effects by competing for macromolecular sites that are relatively specific for other cations, especially sodium and magnesium . In the dopamine pathway, it decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . In the glutamate pathway, it enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Biochemical Pathways
Lithium Gallate affects several biochemical pathways. It modulates the dopamine and glutamate neurotransmission pathways, which are known to be elevated during mania and decreased in clinical depression . It also impacts the GABA pathways, enhancing inhibitory neurotransmission .
Pharmacokinetics
The pharmacokinetics of Lithium Gallate is linear within the dose regimen used in clinical practice . Meals can significantly increase the maximal serum concentration of lithium, suggesting that the rate of lithium oral absorption may be increased by meals .
Result of Action
The molecular and cellular effects of Lithium Gallate’s action are primarily observed in the brain. It alters the functionality of the subunits of the dopamine-associated G protein, likely correcting the dopamine dysregulation . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system, enhancing inhibitory neurotransmission .
Action Environment
The action of Lithium Gallate can be influenced by environmental factors. For instance, the presence of vacancies in Lithium Gallate crystals can affect its properties . These vacancies can be created by post-growth irradiation with high-energy electrons . Additionally, when alloyed with ZnO, Lithium Gallate offers broad functionality for optical devices that generate, detect, and process light across much of the ultraviolet spectral region .
属性
IUPAC Name |
lithium;3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5.Li/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKMDLVKGZBOEW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=C(C(=C1O)O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168996 | |
| Record name | Lithium gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium gallate | |
CAS RN |
17103-66-1 | |
| Record name | Lithium gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017103661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium gallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of lithium gallate?
A1: Lithium gallate has the molecular formula LiGaO2. [] Its molecular weight is 126.64 g/mol. []
Q2: What is the crystal structure of lithium gallate?
A2: Lithium gallate crystallizes in an orthorhombic structure. [, , ] This structure can impose its symmetry on epitaxially grown films, as seen with the growth of orthorhombic ZnSnN2 on lithium gallate substrates. []
Q3: What spectroscopic techniques are used to characterize lithium gallate?
A3: Various spectroscopic methods are employed to study lithium gallate. These include:
- X-ray diffraction (XRD): This technique is crucial for determining the crystal structure and quality of lithium gallate substrates and films grown on them. [, , , , , ]
- Raman spectroscopy: This technique helps identify vibrational modes and study structural changes in lithium gallate. [] For instance, it has been used to study the order-disorder transition in lithium gallate. []
- Photoluminescence (PL) spectroscopy: This method analyzes the light emitted from lithium gallate upon excitation, providing insights into its electronic structure and defects. [, , , ]
- Cathodoluminescence (CL) spectroscopy: Similar to PL, CL uses an electron beam to excite luminescence, offering information about defect distribution and optical properties. [, ]
Q4: Why is lithium gallate considered a suitable substrate for GaN growth?
A4: Lithium gallate presents several advantages as a substrate for GaN growth:
- Near lattice matching: Lithium gallate offers a small lattice mismatch with GaN, enabling the growth of higher quality GaN layers compared to other substrates like sapphire (Al2O3) or silicon carbide (SiC). [, , , ] This results in lower defect densities in the epitaxial GaN layer. [, ]
- Chemical etchability: Lithium gallate can be selectively etched, leaving the GaN layer intact. This property is crucial for creating freestanding GaN thin films and transferring them to other substrates. [, , , ]
- Transparency: Lithium gallate is transparent in the visible and UV range, making it suitable for optoelectronic applications. []
Q5: What are the challenges associated with using lithium gallate as a substrate for GaN growth?
A5: Despite its advantages, some challenges exist when using lithium gallate as a substrate:
- Surface polarity: Lithium gallate is a polar material, meaning its opposite faces exhibit different chemical properties. The quality of GaN films is significantly affected by the specific face of lithium gallate used for growth. []
- Thermal conductivity: Lithium gallate has lower thermal conductivity compared to substrates like SiC, posing challenges for heat dissipation in high-power GaN devices. []
- Cost: Lithium gallate substrates are generally more expensive than traditional sapphire substrates. []
Q6: Besides GaN, what other materials can be grown on lithium gallate?
A6: Research has shown successful epitaxial growth of various materials on lithium gallate:
- ZnSnN2: This material, with potential applications in photovoltaics, can be grown with single-crystal, phase-pure orthorhombic structure on lithium gallate. []
- AlGaN: This ternary alloy, often used in conjunction with GaN in heterostructures, can also be grown on lithium gallate. []
- InGaN: The growth of InGaN on lithium gallate substrates allows for improved analysis of radiative recombination processes due to better lattice matching and defined composition phases. []
Q7: What are the potential applications of lithium gallate-based devices?
A7: Lithium gallate, particularly as a substrate for GaN, enables the development of various devices:
- High-power electronics: GaN-based transistors grown on lithium gallate show promise for high-power and high-frequency applications. [, , ]
- Optoelectronic devices: The combination of GaN and lithium gallate can lead to efficient UV photodetectors and LEDs. [, , ]
- Thin-film devices: The ability to selectively etch lithium gallate enables the fabrication of thin-film GaN devices, which can be transferred to various substrates. [, , ]
Q8: What types of native defects are found in lithium gallate?
A8: Electron paramagnetic resonance (EPR) studies have identified neutral lithium vacancies (VLi0) and doubly ionized gallium vacancies (VGa2−) in lithium gallate crystals. [] These vacancies act as acceptor-bound small polarons, where a hole localizes on an adjacent oxygen ion. []
Q9: Can lithium gallate be doped with other elements?
A9: Yes, lithium gallate can be doped to modify its properties. For example:
- Iron doping: Incorporating iron (Fe) into lithium gallate can influence its structural, electrical, and magnetic properties. [] Studies have investigated the effect of different iron concentrations on the lattice parameter, thermoelectric coefficient, and electrical conductivity of Li0.5FexGa2.5−xO4. []
- Europium doping: Doping with europium (Eu3+) can significantly impact the luminescent properties of LiGa5O8. [] This doping strategy finds applications in phosphors for lighting and display technologies. []
- Cobalt doping: Incorporating cobalt (Co2+) into glass-ceramics containing lithium gallate (LiGa5O8) can lead to the formation of Co2+-doped crystallites. [] These materials exhibit interesting optical properties, particularly in absorption and emission, making them potentially suitable for optical applications. []
Q10: What methods are used to synthesize lithium gallate?
A10: Several methods have been employed for the synthesis of lithium gallate and related compounds:
- Solid-state reaction: This traditional method involves high-temperature reactions between powdered precursors like lithium carbonate and gallium oxide. [, , ]
- Mechanochemical synthesis: This approach utilizes mechanical energy to drive chemical reactions, offering a potentially more energy-efficient alternative for synthesizing lithium gallate. []
- Intermetallic precursor method: Using LiGa intermetallic phase as a precursor provides a new route for preparing lithium gallate and related compounds like LiGaS2, LiGa5O8, and Li3GaN2. []
Q11: How are lithium gallate substrates prepared?
A11: Lithium gallate substrates for epitaxial growth are typically prepared by cutting and polishing single crystals grown using techniques like the Czochralski method. [] The surface preparation of these substrates is crucial for achieving high-quality epitaxial layers. []
Q12: What etching techniques are used to selectively remove lithium gallate?
A12: Wet chemical etching methods offer high selectivity for removing lithium gallate while leaving the GaN layer undamaged. [, ] These etching solutions are typically safe to handle and do not damage other materials like metal contacts. []
Q13: What are the future research directions for lithium gallate?
A13: Ongoing research on lithium gallate focuses on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















